4-Aminophenyl tert-butyl carbonate

Vue d'ensemble

Description

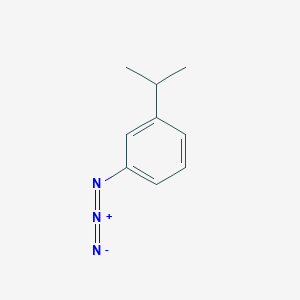

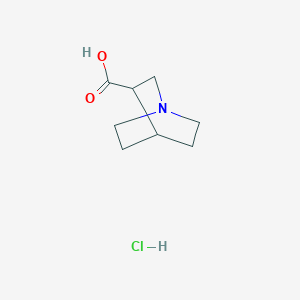

“4-Aminophenyl tert-butyl carbonate” is also known as “tert-Butyl (4-aminophenyl)carbamate”. It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound is a structural element of many approved therapeutic agents .

Synthesis Analysis

The synthesis of “4-Aminophenyl tert-butyl carbonate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Molecular Structure Analysis

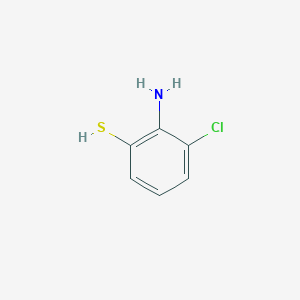

The IUPAC name of the compound is “tert-butyl N-(4-aminophenyl)carbamate”. The InChI code is "InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)" . The compound has a 2D structure and a 3D conformer .

Chemical Reactions Analysis

The compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the preparation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Physical And Chemical Properties Analysis

The compound has a solid form . It has a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Polyamides Synthesis : 4-Aminophenyl tert-butyl carbonate derivatives have been utilized in the synthesis of polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, demonstrate significant thermal stability and solubility in various solvents. They also form transparent, flexible, and tough films, indicating potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

Fluorinated Polyimides : 4-Aminophenyl tert-butyl carbonate derivatives are key in synthesizing fluorinated polyimides. These materials exhibit excellent solubility, high tensile strength, and significant thermal resistance. They also demonstrate low color intensity and moisture absorption, making them suitable for various industrial applications (Yang, Su, & Chiang, 2006).

Chemical Synthesis and Reactions

Acylation of Amines : 4-Aminophenyl tert-butyl carbonate derivatives are used in the acylation of amines. This application is significant in the formation of various organic compounds, indicating its utility in organic synthesis (Harris & Wilson, 1983).

Gold(I)-Catalyzed Formation : These compounds participate in gold(I)-catalyzed reactions to form cyclic carbonates. This process underscores their role in synthesizing complex organic molecules, further extending their application in organic chemistry (Buzas & Gagosz, 2006).

Polymer and Material Science

Polyimide Synthesis : 4-Aminophenyl tert-butyl carbonate derivatives are integral in creating polyimides with high glass transition temperatures and low dielectric constants. These characteristics are crucial for materials used in electronics and other high-performance applications (Chern, Ju, & Tsai, 2009).

Hyperbranched Polyimides : They are used in the synthesis of hyperbranched polyimides, demonstrating their versatility in polymer chemistry. This application is important for developing materials with unique physical properties (Lang et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-aminophenyl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNPVHFIIFBSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466884 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl tert-butyl carbonate | |

CAS RN |

95932-39-1 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)